REACTION_CXSMILES
|
F[C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5]([F:8])=[CH:6][N:7]=1.O.[NH3:12]>O1CCOCC1>[NH2:12][C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5]([F:8])=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
FC=1C(=NC(=CN1)F)C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
while cooling the mixture with ice
|
Type
|
FILTRATION
|
Details
|
The deposited material was collected by filtration
|
Type
|
WASH
|
Details
|
washed successively with 5 mL of cold water and 5 mL of ethanol
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CN1)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |